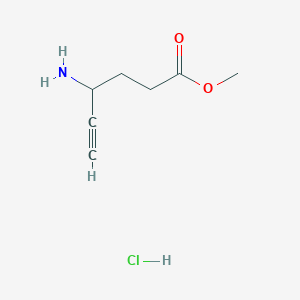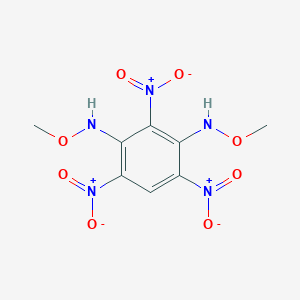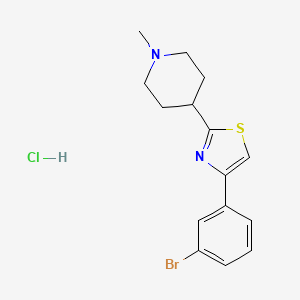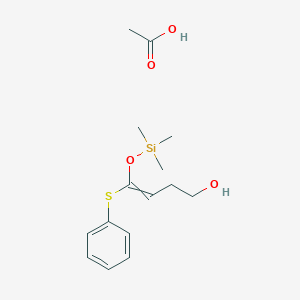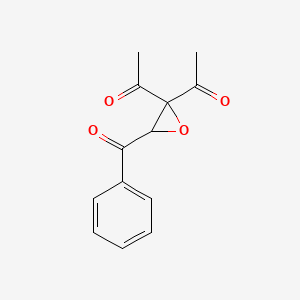
1,1'-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diacetyl-3-benzoyloxirane is an organic compound characterized by the presence of an oxirane ring substituted with acetyl and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diacetyl-3-benzoyloxirane typically involves the reaction of benzoyl chloride with diacetyl in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods: Industrial production of 2,2-Diacetyl-3-benzoyloxirane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diacetyl-3-benzoyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, diols, and various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
2,2-Diacetyl-3-benzoyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diacetyl-3-benzoyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The acetyl and benzoyl groups further modulate its reactivity and interactions.
Comparación Con Compuestos Similares
2,3-Butanedione:
2,3-Pentanedione: Similar in structure but with an additional carbon in the backbone.
Acetoin: A hydroxyl ketone with similar reactivity but different structural features.
Propiedades
Número CAS |
90043-63-3 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
1-(2-acetyl-3-benzoyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C13H12O4/c1-8(14)13(9(2)15)12(17-13)11(16)10-6-4-3-5-7-10/h3-7,12H,1-2H3 |
Clave InChI |
CQTKLQFBAVKNHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C(O1)C(=O)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


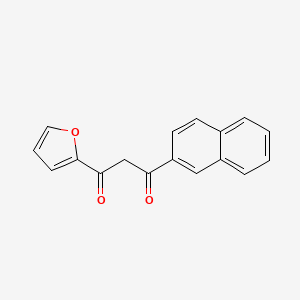
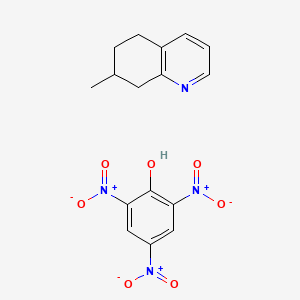
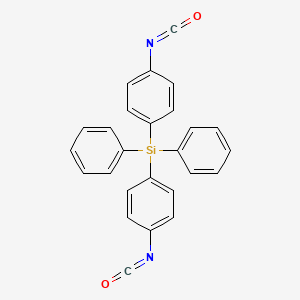
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
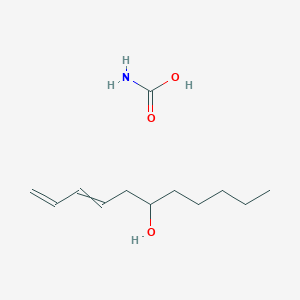
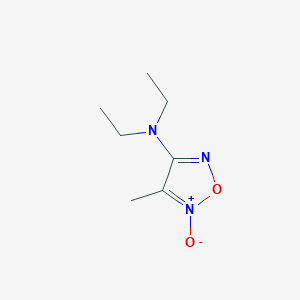
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
